molecular formula C10H10N2O3 B1309534 1-(2-Nitrophenyl)pyrrolidin-2-one CAS No. 23256-83-9

1-(2-Nitrophenyl)pyrrolidin-2-one

Cat. No.: B1309534
CAS No.: 23256-83-9
M. Wt: 206.2 g/mol
InChI Key: USJGMOBQPGMBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitrophenyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound with significant interest in medicinal chemistry and organic synthesis. The compound features a pyrrolidinone ring substituted with a nitrophenyl group, making it a versatile scaffold for various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)pyrrolidin-2-one can be synthesized through multiple synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines such as anilines or benzylamines. This process includes a Lewis acid-catalyzed opening of the cyclopropane, followed by in situ lactamization and dealkoxycarbonylation . Another approach involves the N-arylation of pyrrolidines using transition-metal catalysis or transition-metal-free methods .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chromatographic purification and the use of specific catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones, amino derivatives, and other functionalized compounds .

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-nitrophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10-6-3-7-11(10)8-4-1-2-5-9(8)12(14)15/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJGMOBQPGMBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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